Glunicate

Description

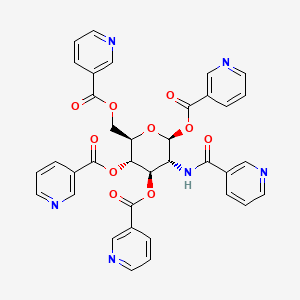

Structure

2D Structure

Properties

CAS No. |

80763-86-6 |

|---|---|

Molecular Formula |

C36H28N6O10 |

Molecular Weight |

704.6 g/mol |

IUPAC Name |

[(2R,3S,4R,5R,6S)-5-(pyridine-3-carbonylamino)-3,4,6-tris(pyridine-3-carbonyloxy)oxan-2-yl]methyl pyridine-3-carboxylate |

InChI |

InChI=1S/C36H28N6O10/c43-31(22-6-1-11-37-16-22)42-28-30(51-34(46)25-9-4-14-40-19-25)29(50-33(45)24-8-3-13-39-18-24)27(21-48-32(44)23-7-2-12-38-17-23)49-36(28)52-35(47)26-10-5-15-41-20-26/h1-20,27-30,36H,21H2,(H,42,43)/t27-,28-,29-,30-,36+/m1/s1 |

InChI Key |

ZLNMZWDQJJAEAM-QPBDZWBWSA-N |

SMILES |

C1=CC(=CN=C1)C(=O)NC2C(C(C(OC2OC(=O)C3=CN=CC=C3)COC(=O)C4=CN=CC=C4)OC(=O)C5=CN=CC=C5)OC(=O)C6=CN=CC=C6 |

Isomeric SMILES |

C1=CC(=CN=C1)C(=O)N[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC(=O)C3=CN=CC=C3)COC(=O)C4=CN=CC=C4)OC(=O)C5=CN=CC=C5)OC(=O)C6=CN=CC=C6 |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)NC2C(C(C(OC2OC(=O)C3=CN=CC=C3)COC(=O)C4=CN=CC=C4)OC(=O)C5=CN=CC=C5)OC(=O)C6=CN=CC=C6 |

Synonyms |

2-(3-pyridinecarbonylamino)-2-deoxyglucose tetra-3-pyridinecarboxylate glunicate LG 13979 LG-13979 |

Origin of Product |

United States |

Synthetic Chemistry and Rational Design of Glunicate and Its Derivatives

Established Methodologies for Glunicate Synthesis

The foundational method for synthesizing compounds like this compound involves the acylation of a glucosamine (B1671600) precursor with a nicotinoyl derivative. A general approach described for such a synthesis is the reaction of D-(+)-glucosamine hydrochloride with nicotinoyl chloride in a suitable solvent like pyridine. This reaction typically yields a mixture of products due to the multiple hydroxyl groups and the amino group on the glucosamine ring, which can all potentially be acylated.

The synthesis can be represented by the following general reaction scheme:

D-(+)-glucosamine HCl + Nicotinoyl chloride → this compound + HCl

Key to a successful and selective synthesis is the use of protecting groups to block reactive sites on the glucosamine molecule where acylation is not desired. Common protecting groups for the hydroxyl groups in carbohydrates include acetals (like benzylidene) and silyl (B83357) ethers, while the amino group is often protected with groups like phthaloyl (Phth) or trichloroethoxycarbonyl (Troc). The choice of protecting group can significantly influence the outcome of the synthesis, including the stereoselectivity of subsequent glycosylation reactions. researchgate.net

For instance, a typical synthetic sequence would involve:

Protection of the amino group of glucosamine.

Selective protection of certain hydroxyl groups, leaving the desired acylation sites available.

Reaction with nicotinoyl chloride.

Deprotection to yield the final this compound product.

The purification of the final product from the reaction mixture, which may contain various isomers and incompletely reacted starting materials, is often achieved through crystallization or chromatographic techniques.

Innovative Synthetic Approaches to this compound Analogs

Modern synthetic chemistry offers several innovative approaches for the creation of this compound analogs with improved efficiency and selectivity. One such approach is the use of enzymatic synthesis. Lipases, for example, can catalyze the regioselective acylation of sugars in non-aqueous solvents, offering a greener alternative to traditional chemical methods. tandfonline.comnih.gov These enzymatic methods can provide high yields and selectivity under mild reaction conditions, reducing the need for extensive protecting group manipulation. nih.gov

Another innovative strategy involves the use of organotin reagents to activate specific hydroxyl groups for regioselective acylation. thieme-connect.comthieme-connect.com The formation of a dibutylstannylene acetal (B89532) intermediate can direct the acylation to a particular position on the sugar ring with high selectivity. thieme-connect.comthieme-connect.comnih.gov This method has been successfully applied to the regioselective functionalization of various carbohydrates and could be adapted for the synthesis of specific this compound isomers. nih.gov

Furthermore, the development of one-pot multicomponent reactions provides a streamlined approach to synthesizing complex molecules like this compound derivatives. These reactions allow for the formation of multiple chemical bonds in a single reaction vessel, which increases efficiency by reducing the number of intermediate purification steps.

Stereoselective and Regioselective Synthesis Strategies for this compound

Achieving stereoselectivity and regioselectivity is a central challenge in carbohydrate chemistry and is crucial for the synthesis of a specific this compound isomer.

Stereoselectivity: The stereochemical outcome of glycosylation reactions involving glucosamine donors is heavily influenced by the nature of the protecting group on the amino function at the C-2 position. researchgate.net For example, a participating neighboring group like an N-acetyl group can direct the formation of a β-glycosidic bond. Conversely, non-participating groups are often used to favor the formation of α-glycosidic bonds. The choice of solvent and reaction conditions also plays a critical role in controlling the stereochemistry at the anomeric center.

Regioselectivity: The presence of multiple hydroxyl groups on the glucosamine scaffold necessitates strategies for regioselective acylation. Several methods can be employed to control which hydroxyl group reacts with the nicotinoyl chloride:

Protecting Group Manipulation: As mentioned earlier, the strategic use of protecting groups is the most common method to achieve regioselectivity. By protecting all but the desired hydroxyl group, the acylation can be directed to a specific position. rsc.orgrsc.org

Stannylene Acetals: The formation of stannylene acetals between adjacent hydroxyl groups can activate one of them for selective acylation. thieme-connect.comthieme-connect.com This is a powerful technique for achieving regioselectivity without the need for multiple protection and deprotection steps. thieme-connect.comthieme-connect.com

Enzymatic Catalysis: Enzymes can exhibit high regioselectivity, catalyzing acylation at specific positions on the carbohydrate ring. tandfonline.com

The following table summarizes some common strategies for achieving regioselectivity in the acylation of glucosamine derivatives:

| Strategy | Description | Key Reagents/Conditions | Selectivity |

| Protecting Groups | Blocking of non-target hydroxyl groups. | Benzylidene acetals, silyl ethers | High, dependent on protecting group strategy |

| Stannylene Acetals | Activation of a specific hydroxyl group via a tin intermediate. | Bu2SnO, acylating agent | High for specific hydroxyl groups |

| Enzymatic Catalysis | Use of enzymes to catalyze acylation at a specific position. | Lipases, proteases in organic solvents | Often high, dependent on enzyme and substrate |

| Catalyst Control | Use of catalysts to direct acylation to a specific hydroxyl group. | Diarylborinic acid derivatives | Good for certain diol motifs |

Combinatorial and High-Throughput Synthesis of this compound-Inspired Scaffolds

Combinatorial chemistry and high-throughput synthesis are powerful tools for the rapid generation of libraries of compounds for drug discovery and other applications. These approaches can be applied to the synthesis of this compound-inspired scaffolds to explore the structure-activity relationships of this class of molecules.

The core idea of combinatorial synthesis is to systematically combine a set of building blocks in various combinations to produce a large number of different products. canada.canih.gov In the context of this compound, this could involve reacting a glucosamine scaffold with a diverse collection of acylating agents, including derivatives of nicotinic acid and other carboxylic acids.

Solid-phase synthesis is a particularly useful technique for combinatorial chemistry. researchgate.net In this approach, the carbohydrate starting material is attached to a solid support (a resin bead), and reagents are added in solution. This simplifies the purification process, as excess reagents and byproducts can be washed away, while the desired product remains attached to the solid support. The final products can then be cleaved from the support for biological screening.

High-throughput synthesis involves the automation of chemical reactions to produce and purify a large number of compounds in parallel. This can be achieved using robotic liquid handlers and parallel reaction blocks. The combination of combinatorial strategies and high-throughput techniques allows for the efficient creation of large and diverse libraries of this compound analogs, which can then be screened for their biological activities.

The following table outlines the general workflow for a combinatorial synthesis of this compound-inspired scaffolds:

| Step | Description |

| 1. Scaffold Preparation | A suitably protected glucosamine derivative is prepared. |

| 2. Solid-Phase Attachment | The glucosamine scaffold is attached to a solid support. |

| 3. Library Generation | The immobilized scaffold is reacted with a library of diverse acylating agents in separate reaction vessels. |

| 4. Cleavage and Purification | The final products are cleaved from the solid support and purified. |

| 5. Screening | The library of compounds is screened for biological activity. |

Mechanistic Elucidation of Glunicate Action: in Vitro and in Silico Perspectives

Glunicate's Molecular Interactions with Biological Targets

Molecular interactions are fundamental to a compound's biological activity. These interactions can involve binding to proteins, modulating enzyme activity, or interacting with nucleic acids.

Protein-Ligand Binding Studies of this compound

Protein-ligand binding studies aim to identify which proteins a compound interacts with and the nature of these interactions. While direct studies on this compound's comprehensive protein binding profile are not extensively detailed in the provided search results, the compound is mentioned in contexts related to protein interactions. For instance, this compound is listed among various compounds in patents related to targeted diagnostic/therapeutic agents and surface topographies for bioadhesion control, where the concept of a "vector" molecule binding specifically or selectively to a "target molecule" (often a protein) is discussed google.comgoogleapis.comgoogleapis.comgoogle.com. This suggests that this compound, or derivatives thereof, might possess properties that allow for interaction with specific biological targets, potentially proteins. The broader context of protein-ligand interactions involves forces such as electrostatic interactions, hydrogen bonding, hydrophobic interactions, and dispersion forces, which contribute to the specificity and affinity of binding thermofisher.commdpi.com. In silico methods, such as molecular docking, are commonly used to predict the binding pose and affinity of a ligand to a protein target by simulating these interactions biomedpharmajournal.orgpharmacophorejournal.com.

Enzyme Kinetics and Modulation by this compound

Enzyme kinetics studies investigate how a compound affects the rate of enzyme-catalyzed reactions. Modulation by a compound can involve inhibition or activation of enzyme activity. The search results provide some indirect evidence regarding this compound's potential to modulate enzyme activity. This compound was found to be a powerful antioxidant with regard to enzymatic lipid peroxidation in a liver microsomal system researchgate.net. This suggests that this compound may interact with enzymes involved in lipid peroxidation, potentially modulating their activity. Another search result mentions "modulation of endogenous nitric oxide and" in the context of this compound in rats, hinting at potential interactions with enzymes in the nitric oxide pathway dntb.gov.ua. While specific kinetic parameters (like Km, Vmax, or Ki) for this compound's interaction with particular enzymes are not provided, the antioxidant effect observed in the liver microsomal system implies an influence on enzymatic processes. The modulation of enzyme activity can occur through various mechanisms, including competitive, non-competitive, or uncompetitive inhibition, or allosteric modulation nih.gov.

Nucleic Acid Interactions of this compound

Interactions between small molecules and nucleic acids (DNA and RNA) can have significant biological consequences, including effects on gene expression and replication. This compound is listed in patents alongside compounds known to interact with DNA, such as DNA-binding drugs google.comgoogleapis.com. This co-occurrence suggests a potential for this compound, or related structures, to interact with nucleic acids. Small molecules can interact with DNA through various mechanisms, including groove binding, intercalation, alkylation, and DNA cleavage atdbio.com. These interactions are driven by forces similar to protein-ligand binding, including electrostatic interactions and hydrogen bonding thermofisher.com. While no specific studies detailing this compound's mode of interaction (e.g., intercalation or groove binding) or binding affinity to DNA or RNA were found, the listing in the context of DNA-binding drugs warrants further investigation into this possibility. The interaction of nucleic acids with proteins is crucial for various cellular processes, including transcription and replication, and these interactions can be studied using techniques like electrophoretic mobility shift assays (EMSA) and pull-down assays thermofisher.comfortislife.com.

Cellular Pathway Perturbations by this compound (Non-Human Cellular Systems)

Beyond direct molecular interactions, a compound's biological effects are manifested through the perturbation of cellular pathways. This section focuses on the observed effects of this compound on cellular processes, specifically in non-human cellular systems, based on the available information.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Glunicate Analogs

Identification of Key Structural Determinants for Glunicate Activity

Identifying key structural determinants involves systematically altering parts of the this compound molecule and observing the effect on its biological activity. This process helps pinpoint which functional groups, rings, or spatial arrangements are essential for the compound's activity. While specific data for this compound analogs was not retrieved, SAR studies in general often involve synthesizing a series of related compounds and testing their biological effects. oncodesign-services.comnih.gov For example, studies on other compound series, like fluoroquinolones or GLP-1 receptor agonists, demonstrate how modifications at specific positions or the introduction of certain groups impact potency and activity. nih.govmdpi.com Analyzing such data allows researchers to infer the structural features critical for interaction with a biological target.

Computational Approaches to this compound QSAR Modeling

Computational methods are widely used in QSAR studies to build predictive models based on molecular descriptors. oncodesign-services.comnih.govmedcraveonline.comresearchgate.net These approaches can help prioritize compounds for synthesis and testing, accelerating the drug discovery process. oncodesign-services.compharmacologymentor.commedcraveonline.com

Ligand-Based QSAR Methodologies

Ligand-based drug design (LBDD) and QSAR methodologies are employed when the 3D structure of the biological target is unknown. pharmacologymentor.comresearchgate.net These methods rely on the structural and activity information of known active compounds (ligands) to derive models. pharmacologymentor.comresearchgate.net Techniques such as pharmacophore modeling and QSAR analysis using various molecular descriptors (e.g., physicochemical properties, structural features) fall under this category. medcraveonline.comresearchgate.net By analyzing a set of this compound analogs with known activities, ligand-based QSAR models could be developed to predict the activity of new, untested analogs based on their similarity to the known active compounds. medcraveonline.com

Structure-Based Drug Design Principles Applied to this compound

Structure-based drug design (SBDD) is utilized when the 3D structure of the biological target protein is available. researchgate.net This approach involves understanding the interactions between the ligand (this compound or its analog) and the target site at a molecular level. irbbarcelona.org Techniques like molecular docking and molecular dynamics simulations are used to predict binding modes and affinities. researchgate.netnih.govrsc.orgdovepress.com While a specific target for this compound was not identified in the search results, if its target protein structure were known, SBDD principles could be applied to design analogs with improved binding characteristics by analyzing the key interactions (e.g., hydrogen bonds, hydrophobic interactions) in the binding site. researchgate.netorientjchem.org

Conformational Analysis and Bioactivity Correlation in this compound Series

Conformational analysis is the study of the three-dimensional shapes molecules can adopt due to rotation around single bonds. fiveable.meijpsr.com The conformation of a molecule can significantly impact its biological activity and its ability to interact with a target. irbbarcelona.orgfiveable.meijpsr.comnih.gov For flexible molecules like this compound, understanding the preferred conformations and how they relate to bioactivity is crucial. irbbarcelona.orgijpsr.comnih.gov The "bioactive conformation" is the specific 3D shape that a molecule adopts when it binds to its biological target. irbbarcelona.org Studies on other flexible molecules, such as peptides, demonstrate how conformational constraints can influence receptor binding affinity. nih.gov By studying the conformational landscape of this compound and its analogs through computational methods or experimental techniques, researchers can correlate specific conformations with observed biological activity, providing insights into the requirements for target binding. irbbarcelona.orgnih.gov

Design Principles for Enhanced or Modified this compound Activity

Based on SAR and QSAR studies, specific design principles can be established to guide the synthesis of new this compound analogs with enhanced or modified activity. studysmarter.co.ukpharmacologymentor.com These principles might involve:

Identifying and optimizing key functional groups: Determining which groups are crucial for activity and exploring modifications to these groups (e.g., adding electron-donating or withdrawing substituents, changing their position). studysmarter.co.ukorientjchem.org

Modifying the scaffold: Altering the core structure of this compound while retaining essential features for activity.

Introducing conformational constraints: Incorporating rigid structural elements (e.g., rings, double bonds) to favor the bioactive conformation and potentially improve potency and selectivity. nih.gov

Improving physicochemical properties: Modifying the molecule to optimize properties like solubility, lipophilicity, and metabolic stability, which can impact absorption, distribution, and duration of action. pharmacologymentor.com

Utilizing computational predictions: Employing QSAR models and molecular docking results to predict the activity and binding mode of designed analogs before synthesis. oncodesign-services.compharmacologymentor.comnih.gov

These principles, derived from a thorough understanding of the structure-activity relationships, enable a rational approach to designing improved this compound analogs for specific therapeutic purposes.

Preclinical Pharmacological Investigations of Glunicate in Non Human Organismal Models

Biological Activities of Glunicate in Animal Models (excluding human trials)

Preclinical research has explored the biological activities of this compound primarily in rodent and rabbit models, focusing on its effects related to lipid metabolism and atherosclerosis. These studies have provided evidence of this compound's influence on specific organ systems and its broader modulatory effects on physiological processes.

Organ-Specific Responses to this compound Administration

Studies in rabbits fed a high-cholesterol diet demonstrated that this compound provided dose-dependent protection of the arterial wall from atherosclerotic changes. This protective effect included a reduction in the accumulation of cholesterol and collagen within the arterial wall over a 12-week period. nih.govncats.iogoogle.com In contrast, a comparative agent, nicotinic acid, showed minimal effect on arterial wall protection in this model. nih.gov

While not directly assessing organ damage or morphology, investigations in rats indicated effects potentially related to organ function, such as the liver. This compound was found to be a powerful antioxidant in the liver microsomal system, suggesting a protective effect against enzymatic lipid peroxidation in this organ. nih.gov Additionally, this compound administration in rats decreased circulating immune complex levels and reduced lysosomal membrane permeability, findings that could be relevant to cellular and organ responses, particularly in inflammatory or metabolic contexts. nih.gov

Systemic Physiological Modulations by this compound

This compound has demonstrated systemic effects on lipid parameters in rat models. In fasted normolipidaemic rats, oral administration of this compound resulted in a dose-dependent reduction of plasma triglycerides and cholesterol. oup.com The effect on the ratio of high-density lipoprotein (HDL) to total cholesterol was also observed to be dose-dependent, showing an enhancement at lower doses but a depression at higher doses. oup.com

However, the hypolipidaemic effects of this compound in rats were influenced by their metabolic state and feeding. The acute effects of this compound appeared less marked in fasted obese Zucker rats compared to fasted normolipidaemic rats. oup.com Furthermore, in fed animals, the hypocholesterolaemic action observed with single doses of this compound was significantly reduced or abolished, a phenomenon also noted with nicotinic acid. oup.com

Beyond lipid modulation, studies in rabbits on a high-cholesterol diet revealed that this compound influenced factors involved in thrombosis and haemostasis. Both this compound and nicotinic acid counteracted the effects of the atherogenic diet on platelet aggregation and prolonged activated partial thromboplastin (B12709170) time (APTT). nih.gov Notably, only this compound was effective in normalizing the plasma fibrinogen levels in these rabbits. nih.gov Despite these effects on coagulation factors and platelet function, this compound did not affect plasma lipid levels in these hypercholesterolaemic rabbits, highlighting a dissociation between its effects on arterial wall protection and systemic lipids in this specific model. nih.gov

Mechanistic Insights from Preclinical In Vivo Studies

Preclinical in vivo studies have provided some initial insights into the potential mechanisms underlying this compound's observed biological activities, although detailed target engagement and comprehensive pathway analyses are not extensively reported in the available information.

Target Engagement Validation in Whole Organism Systems

Direct validation of specific molecular target engagement by this compound in whole organism systems has not been detailed in the provided research summaries. While the observed pharmacological effects imply interaction with biological targets, the specific proteins or pathways directly bound or modulated by this compound at the molecular level within living animals have not been explicitly described using techniques such as target engagement assays (e.g., CETSA) in the retrieved literature.

Pathway Analysis and Biomarker Identification in Animal Models

Limited information is available regarding comprehensive pathway analysis or the identification of specific biomarkers directly modulated by this compound in animal models. The observed effects on plasma lipids, coagulation factors, and arterial wall morphology suggest an influence on metabolic, inflammatory, and vascular pathways.

One study in rats on an atherogenic diet indicated that this compound's effects might involve antioxidant mechanisms, specifically through the inhibition of enzymatic lipid peroxidation in the liver microsomal system. nih.gov The reduction in circulating immune complexes and lysosomal membrane permeability also points towards potential effects on immune or cellular stress pathways. nih.gov However, detailed analyses mapping this compound's effects to specific signaling cascades or identifying predictive biomarkers of response in these animal models require further investigation beyond the scope of the available data.

Comparative Preclinical Efficacy Studies of this compound

Comparative studies in preclinical models have primarily involved comparisons between this compound and nicotinic acid, as well as comparisons of this compound's effects under different physiological or dietary conditions.

In rabbits on a high-cholesterol diet, this compound demonstrated superior efficacy in protecting the arterial wall from atherosclerotic lesions and the accumulation of cholesterol and collagen compared to nicotinic acid. nih.gov Both compounds showed comparable effects in counteracting diet-induced changes in platelet aggregation and APTT, but this compound was uniquely effective in normalizing fibrinogen levels. nih.gov

Comparisons within rat models revealed that this compound's hypolipidaemic activity varied depending on the rat strain and feeding status. The acute reduction in plasma triglycerides and cholesterol was more pronounced in fasted normolipidaemic rats than in fasted obese Zucker rats. oup.com Furthermore, the hypocholipaemic effect observed after single doses in fasted rats was significantly diminished or absent in fed animals, mirroring a similar observation with nicotinic acid. oup.com Another study in rats on an atherogenic diet also reported this compound's ability to lower plasma triglycerides, consistent with its hypolipidaemic potential, and highlighted its antioxidant properties in the liver microsomal system in comparison to nicotinic acid. nih.gov

These comparative preclinical studies underscore the differential effects of this compound across species and physiological states, as well as highlight potential advantages over nicotinic acid in certain aspects of arterial protection and modulation of haemostatic factors.

Data Tables

Based on the search results, specific quantitative data suitable for detailed interactive tables across multiple parameters and time points were not consistently available in the snippets. However, the key comparative findings can be summarized in a descriptive table format:

| Study Model (Species, Condition) | Compound | Key Findings on Organ-Specific Effects | Key Findings on Systemic Physiological Modulations |

| Rabbit, High-Cholesterol Diet (12 weeks) | This compound | Dose-dependent protection of arterial wall from atherosclerotic lesions, reduced cholesterol and collagen accumulation. nih.govncats.iogoogle.com | No effect on plasma lipids. Counteracted increased platelet aggregation and prolonged APTT. Normalized fibrinogen levels. nih.gov |

| Rabbit, High-Cholesterol Diet (12 weeks) | Nicotinic Acid | Hardly any protection of arterial wall from atherosclerotic changes. nih.gov | Counteracted increased platelet aggregation and prolonged APTT. Did not normalize fibrinogen levels. nih.gov |

| Rat, Fasted Normolipidaemic | This compound | Not explicitly detailed in snippets. | Dose-dependent reduction of plasma triglycerides and cholesterol. Dose-dependent effect on HDL:total cholesterol ratio. oup.com |

| Rat, Fasted Obese Zucker | This compound | Not explicitly detailed in snippets. | Less marked acute effects on plasma lipids compared to normolipidaemic rats. oup.com |

| Rat, Fed | This compound | Not explicitly detailed in snippets. | Hypocholesterolaemic action of single doses reduced or abolished. oup.com |

| Rat, Fed | Nicotinic Acid | Not explicitly detailed in snippets. | Hypocholesterolaemic action in fed animals reduced or abolished. oup.com |

| Rat, Atherogenic Diet (8 days) | This compound | Powerful antioxidant in liver microsomal system. Reduced lysosomal membrane permeability. nih.gov | Lowered plasma triglyceride levels. Decreased circulating immune complex levels. nih.gov |

| Rat, Atherogenic Diet (8 days) | Nicotinic Acid | Not explicitly detailed in snippets regarding antioxidant or lysosomal effects in this study. | Lowered plasma triglyceride levels. Decreased circulating immune complex levels. nih.gov |

Advanced Analytical Methodologies for Glunicate Research and Characterization

Chromatographic Techniques for Isolation and Quantification of Glunicate

Chromatography is essential for separating this compound from complex matrices and accurately quantifying its presence. Various chromatographic methods are employed depending on the sample type and the specific research goal.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the separation and quantification of diverse chemical compounds, including pharmaceutical agents and related substances. Developing a robust HPLC method for this compound involves optimizing parameters such as the stationary phase, mobile phase composition, flow rate, and detection wavelength to ensure adequate separation, sensitivity, and reproducibility researchgate.netnih.govresearchgate.net. Research in HPLC method development focuses on creating accurate, precise, selective, and sensitive methods for quantifying target analytes in various matrices researchgate.netnih.govresearchgate.net. Method validation, adhering to guidelines from regulatory bodies like ICH, is critical to confirm the reliability of the developed method researchgate.netnih.govresearchgate.net. This validation typically assesses parameters such as linearity, accuracy, precision, specificity, robustness, and limits of detection and quantification nih.govresearchgate.net. For example, a validated RP-HPLC method for glibenclamide in rat plasma demonstrated linearity with an r² value of 0.998 and was successfully applied in pharmacokinetic studies nih.gov. Another study on empagliflozin (B1684318) detailed the development and validation of a stability-indicating RP-HPLC method, showing linearity with a correlation coefficient exceeding 0.999 and high recovery rates asiapharmaceutics.info.

Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Metabolites (non-human)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds, including metabolites. In this compound research involving non-human systems, GC-MS can be applied to identify and quantify its metabolites, especially those suitable for gas chromatography. This often necessitates chemical derivatization to convert polar metabolites into more volatile forms thermofisher.commdpi.com. GC-MS offers high chromatographic separation power, reproducible retention times, and reliable quantification thermofisher.com. The electron ionization (EI) commonly used in GC-MS produces characteristic fragmentation patterns that can be matched against spectral libraries for compound identification thermofisher.com. Research employing GC-MS for metabolomics in non-human samples, such as non-human primate serum, has led to the identification and quantification of numerous metabolites nih.gov. Studies have also investigated matrix effects in GC-MS profiling of metabolites, observing that while effects on carbohydrates and organic acids may be moderate, amino acids can be more significantly impacted mdpi.com. The use of two-dimensional GC (GC×GC) coupled with MS can further improve separation efficiency and sensitivity for complex biological samples scielo.br.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) in Biological Matrices (non-human)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an essential tool for analyzing polar and less volatile compounds, making it highly suitable for this compound and its metabolites in non-human biological matrices. LC-MS/MS combines the separation capabilities of LC with the high sensitivity and selectivity of tandem mass spectrometry bioanalysis-zone.comnih.gov. This technique is widely used for quantitative analysis of analytes in biological samples due to its sensitivity, selectivity, dynamic range, and robustness bioanalysis-zone.com. Method development for LC-MS/MS in biological matrices involves addressing challenges like matrix effects, which can affect ionization efficiency nih.govmdpi.com. Strategies to minimize or compensate for matrix effects are crucial for accurate and precise quantification nih.gov. LC-MS/MS has been successfully applied for quantifying various compounds and their metabolites in different biological matrices, including plasma, urine, and feces, in non-human studies nih.gov. The technique allows for the selective quantification of structural isomers, which can be important for differentiating between various glucuronide metabolites researchgate.net. Tandem mass spectrometry is particularly valuable for direct glucuronide quantification due to its exceptional selectivity and sensitivity, although it requires the use of authentic standards researchgate.net.

Spectroscopic Approaches for this compound Structural Analysis in Research Settings

Spectroscopic methods provide critical information regarding the structure, conformation, and interactions of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and conformational dynamics of molecules in solution. For this compound, NMR can provide detailed information about atomic arrangement and flexibility around chemical bonds researchgate.net. Studies using 1H NMR spectroscopy have been used to investigate the conformation of related compounds such as calcium gluconate in aqueous solutions, identifying different conformations like zigzag and cyclic forms researchgate.net. NMR methods are of paramount importance for deducing the structure, dynamics, and recognition of complex carbohydrates and can be used to explore receptor-bound conformations nih.gov. While NMR can face sensitivity challenges for some molecules, labeling strategies and advanced NMR methodologies are being developed to overcome these limitations nih.gov. NMR spectroscopy can also be employed to study the conformation and interactions of glycoproteins, offering insights into the role of carbohydrates in biological processes researchgate.net.

Advanced Mass Spectrometry for Molecular Identification and Interactions

Advanced Mass Spectrometry (MS) techniques are vital for the precise identification of this compound and its modifications, as well as for studying its interactions with other molecules in research settings. MS provides information about the mass-to-charge ratio of ions, enabling the determination of molecular weight and elemental composition npl.co.uk. Advanced MS techniques, such as high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS), offer enhanced specificity and sensitivity for identifying compounds in complex mixtures bioanalysis-zone.comnpl.co.uk. MS can be used to identify and quantify molecules and is applicable across various research fields, including the study of biomolecules and their interactions npl.co.ukcreative-proteomics.com. Native MS, for example, is used to analyze large biomolecules and their non-covalent complexes, aiding in the understanding of biological processes by preserving interactions in the gas phase msvision.com. Tandem mass spectrometry is particularly useful for structural elucidation through fragmentation patterns and for the targeted quantification of specific molecules creative-proteomics.comnih.gov. MS-based proteomics studies can also identify proteins susceptible to modifications like glycation and pinpoint the specific residues involved nih.gov.

Development of In Vitro Assays for this compound Activity Screening

The development of in vitro assays is a crucial step in characterizing the biological activities of chemical compounds like this compound. These assays allow for the screening of compounds against specific biological targets or pathways in a controlled laboratory setting, providing insights into their potential mechanisms of action and efficacy. In vitro methods offer advantages such as reproducibility, scalability, and the ability to reduce the use of animal models in initial screening phases.

A variety of in vitro assay formats can be developed depending on the hypothesized activity of this compound. These can include biochemical assays, cell-based assays, and enzyme-linked immunosorbent assays (ELISAs), among others. Biochemical assays often measure the direct interaction of a compound with a purified protein or enzyme, or its effect on a biochemical reaction. Cell-based assays, on the other hand, assess the compound's effect on living cells, measuring endpoints such as cell viability, proliferation, signal transduction, or the expression of specific genes or proteins.

One reported application of in vitro methodology in this compound research involved studying its antioxidant properties. This compound was investigated for its antiperoxidative effects using a liver microsomal system. This type of in vitro assay assesses a compound's ability to inhibit lipid peroxidation, a process involving the oxidative degradation of lipids, often mediated by free radicals. The study indicated that this compound demonstrated a powerful antioxidant effect in this enzymatic lipid peroxidation system.

Developing a specific in vitro assay for this compound activity screening would typically involve identifying a relevant biological target or pathway based on its known or predicted pharmacological properties. For instance, given its reported hypolipidaemic activity fishersci.ca, assays could be developed to measure this compound's effects on lipid metabolism enzymes, receptors involved in lipid regulation, or cellular processes related to lipid uptake, synthesis, or efflux. The assay would need to be optimized for sensitivity, specificity, and reproducibility, and appropriate controls would be essential to ensure the validity of the results.

Microfluidic and High-Throughput Platforms for this compound Research

Microfluidic and high-throughput screening (HTS) platforms represent advanced technologies that can significantly accelerate the process of chemical compound research and characterization, including for compounds like this compound.

Microfluidic platforms involve the manipulation of small volumes of fluids within channels with dimensions typically ranging from tens to hundreds of micrometers. fishersci.ca These platforms offer several advantages, including reduced reagent consumption, faster reaction times, precise control over the cellular microenvironment, and the ability to integrate multiple experimental steps onto a single chip (lab-on-a-chip). fishersci.ca Microfluidics can be used to create complex in vitro models, such as organ-on-a-chip systems, which better mimic in vivo conditions compared to traditional 2D cell cultures. fishersci.ca This can be particularly valuable for studying compound effects in a more physiologically relevant context. Droplet microfluidics, for example, allows for the encapsulation of single cells or reactions within discrete droplets, enabling high-throughput single-cell analysis and screening.

High-throughput screening (HTS) is a methodology that utilizes automation and miniaturization to rapidly test large libraries of chemical compounds against a specific biological target or phenotypic assay. nih.gov HTS typically involves the use of robotic systems, liquid handling devices, and sensitive detectors to perform millions of tests in a short period. The primary goal of HTS in drug discovery is to identify "hits" or "lead" compounds that show the desired activity. nih.gov HTS assays are commonly performed in microtiter plates, often with 96, 384, 1536, or even higher numbers of wells.

The application of microfluidic and HTS platforms to this compound research could potentially enable rapid and efficient screening of this compound or its derivatives for various biological activities. For instance, if specific cellular targets for this compound's hypolipidaemic effect were identified, HTS assays could be developed to screen libraries of this compound analogs for enhanced potency or selectivity. Microfluidic platforms could be utilized to create more complex cellular models to study this compound's effects in a multi-cellular environment or under conditions that simulate specific physiological or pathological states related to lipid metabolism or oxidative stress.

While microfluidics and HTS are powerful tools in modern chemical biology and drug discovery, specific research detailing the application of these advanced platforms specifically for this compound research and characterization was not found in the provided search results. Their potential application lies in their general capabilities for high-throughput experimentation and the creation of more complex in vitro models, which could be leveraged in future studies on this compound.

Computational Chemistry and Theoretical Modeling of Glunicate

Molecular Docking and Dynamics Simulations of Glunicate with Macromolecules

Molecular docking is a computational technique used to predict the preferred orientation, or pose, of a small molecule (ligand) when bound to a larger molecule (receptor), such as a protein or nucleic acid. This method estimates the binding affinity between the two molecules based on scoring functions that evaluate the non-covalent interactions, such as hydrogen bonds, electrostatic interactions, and van der Waals forces jetir.org. Molecular dynamics (MD) simulations, on the other hand, provide a time-dependent view of the molecular system, allowing researchers to study the dynamic behavior of this compound and its interacting macromolecules, including conformational changes and the stability of the bound complex over time nih.gov.

Studies involving molecular docking of this compound with biological macromolecules would aim to identify potential binding partners and predict how this compound might interact with them at an atomic level. MD simulations could then be used to assess the stability of these predicted complexes and explore the process of binding or dissociation. For example, molecular dynamics simulations are used to reveal stable docked complexes and assess ligand-induced alterations in protein structure researchgate.netmdpi.com. The flexibility of amino acids in a protein can be assessed using RMSF profiles generated from MD simulations mdpi.com. Molecular docking simulations are widely used to study the binding of various types of nanoparticles with proteins and nucleic acids, which helps in understanding their biological action and predicting potential toxicity sci-hub.se.

Quantum Chemical Calculations for this compound Reactivity and Properties

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure, properties, and reactivity of molecules. These calculations can provide detailed information about the distribution of electrons within this compound, its molecular geometry, vibrational frequencies, and energy levels, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) mpg.deornl.govnorthwestern.edu. The energies of the HOMO and LUMO are particularly important as they provide insights into a molecule's ionization potential and electron affinity, respectively, and the energy gap between them is related to chemical hardness and reactivity researchgate.net.

Density Functional Theory (DFT) is a widely used quantum chemical method that approximates the electronic structure of a many-body system through its electron density ornl.govmdpi.com. DFT calculations can be used to compute global and local reactivity descriptors, which help in predicting the reactive sites of a molecule researchgate.netnih.gov. For this compound, quantum chemical calculations could be used to determine its optimized molecular geometry, understand its electronic properties, and predict how it might react with other molecules. This information is valuable for understanding its stability and potential transformations in biological or chemical environments.

Predictive Modeling of this compound's Biological Pathways

Predictive modeling in systems biology aims to understand and forecast the behavior of biological systems by integrating various types of biological data and using mathematical and computational tools nih.govwikipedia.org. For this compound, predictive modeling of its biological pathways would involve using computational approaches to infer how this compound might interact with or influence various biochemical pathways within a cell or organism. This could involve analyzing its structural similarity to known pathway components or substrates, integrating data from experimental studies, and employing network analysis techniques to map its potential impact on biological processes.

Models can be built based on gene expression levels or transformed into a "pathway space" where each variable relates to the activity of a pathway for each sample nih.gov. Machine learning models can be developed to predict the association of a metabolite with a "pathway category" based on combined metabolite and pathway features mdpi.com. This type of modeling can help prioritize experimental investigations by suggesting which pathways are most likely to be affected by this compound. Predictive modeling employs mathematical algorithms and computational simulations to predict outcomes in various scenarios, including modeling complex biological and chemical processes patheon.comnih.gov.

De Novo Design and Virtual Screening for this compound-like Compounds

De novo design is a computational approach used to generate novel molecular structures with desired properties, often based on the characteristics of a target binding site or a set of known active molecules osti.govfrontiersin.org. This differs from traditional virtual screening, which involves searching pre-existing libraries of compounds ncsu.edu. Virtual screening, particularly using molecular docking, can be used to screen large libraries of compounds computationally to identify potential binders to a specific target macromolecule nih.govschrodinger.com.

In the context of this compound, de novo design could be employed to generate new compounds that are structurally similar to this compound or predicted to interact with the same biological targets, potentially with improved properties. Virtual screening could be used to identify existing compounds in large databases that are predicted to bind to targets relevant to this compound's hypothesized biological activities. Both approaches leverage computational methods to explore chemical space and identify potential new molecules for synthesis and experimental testing. De novo design aims to automate the creation of new chemical structures tailored to specific molecular characteristics frontiersin.org. Virtual screening allows for the pre-screening of members of a screening library, much more quickly than would be possible using in vitro screening, using fewer resources ncsu.edu.

Future Directions and Interdisciplinary Research Frontiers for Glunicate

Exploration of Novel Mechanistic Paradigms for Glunicate Action

While this compound has shown hypolipidaemic effects, the precise molecular mechanisms governing these actions are not fully elucidated. Future research should aim to move beyond observational studies in animal models to detailed investigations at the cellular and molecular levels. This could involve exploring its interaction with key enzymes and receptors involved in lipid metabolism, such as those in the pathways of cholesterol and triglyceride synthesis and catabolism. Given its classification as a nicotinic acid derivative, comparative studies with niacin and other related compounds could reveal shared or distinct mechanisms of action.

Furthermore, the potential interaction of this compound with viral proteins, as suggested by virtual screening studies targeting SARS-CoV-2 nsp16, opens a novel mechanistic paradigm. Future research could experimentally validate such interactions and investigate the downstream effects on viral replication and host cellular responses. This would require a combination of biochemical assays, cell-based antiviral studies, and structural biology techniques to understand the binding modes and functional consequences of this compound-viral protein interactions.

Opportunities for Next-Generation this compound Analog Development

The structural basis of this compound as a nicotinic acid derivative provides a foundation for the rational design and synthesis of next-generation analogs. By modifying the chemical structure of this compound, researchers could aim to enhance its desired pharmacological activities, improve its pharmacokinetic profile, or reduce potential off-target effects. Structure-activity relationship (SAR) studies are crucial in this endeavor.

Analogs could be designed to selectively target specific pathways identified in mechanistic studies, such as those involved in lipid regulation or antiviral responses. Computational chemistry and in silico screening tools can play a significant role in predicting the binding affinity and potential activity of novel this compound analogs before their synthesis. This iterative process of design, synthesis, and biological evaluation is key to developing compounds with improved therapeutic potential.

Integration of Omics Technologies in this compound Research

The application of high-throughput omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive understanding of this compound's effects at a systems level.

Transcriptomics: Analyzing changes in gene expression profiles in response to this compound treatment can reveal the cellular pathways and networks that are modulated by the compound. This could help identify novel targets and mechanisms related to its hypolipidaemic or other potential activities.

Proteomics: Studying alterations in protein abundance and post-translational modifications can provide further insights into the functional consequences of this compound exposure. This is particularly relevant for understanding enzyme activity and receptor interactions.

Metabolomics: Profiling changes in cellular metabolites can offer a snapshot of the metabolic state of cells or tissues treated with this compound, potentially revealing how the compound influences key metabolic pathways, such as lipid synthesis or energy metabolism.

Integrating data from these different omics layers through bioinformatics and computational approaches can provide a holistic view of this compound's biological impact and uncover complex interactions that would not be apparent from studying individual molecules in isolation.

Theoretical Contributions to Systems Biology and Network Pharmacology of this compound

Systems biology and network pharmacology offer powerful theoretical frameworks for understanding the complex interactions of this compound within biological systems. Instead of focusing on single targets, these approaches consider the interconnectedness of biological molecules and pathways.

Network Pharmacology: This approach focuses on how this compound interacts with multiple targets within a biological network to exert its effects. By constructing interaction networks based on experimental data and public databases, researchers can identify the key network modules or pathways influenced by this compound and understand the basis for its polypharmacology, if applicable. This is particularly relevant for complex conditions involving multiple dysregulated pathways.

Theoretical modeling and simulation can guide experimental design, help interpret complex biological data, and potentially identify new therapeutic opportunities or predict off-target effects.

Q & A

Q. What are common pitfalls in interpreting this compound’s mechanism of action?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.